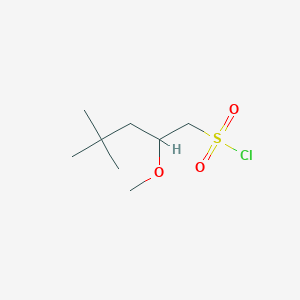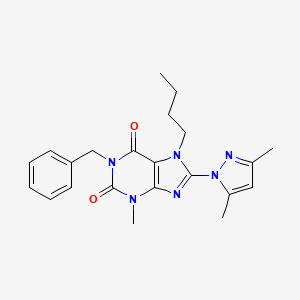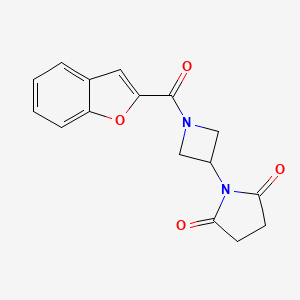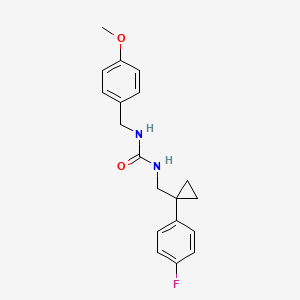
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of compounds that have been extensively studied for their potential in therapeutic applications due to their unique structural features and biological activities. Compounds with the triazolyl pyridazine and piperidine moieties have been synthesized and evaluated for various biological activities, including anti-diabetic, anti-tubercular, and anti-microbial effects.
Synthesis Analysis
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized using a two-step process involving initial synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine followed by conjugation with corresponding secondary amines. This method demonstrated the versatility and efficacy of synthesizing such compounds with potential biological activities (Bindu, Vijayalakshmi, & Manikandan, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational and spectroscopic methods. For instance, derivatives of pyridazino[6,1-c]pyrimido[5,4-e][1,2,4]triazine ring system were synthesized, highlighting the complex structural diversity achievable within this class of compounds and their potential for further chemical modifications (Akaberi, Shiri, & Sheikhi-Mohammareh, 2016).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, facilitating the synthesis of a wide range of derivatives with potential biological activities. The reactions include cyclization, substitution, and dehydrogenation, among others, enabling the synthesis of complex heterocyclic systems with enhanced biological activities (El-Mariah, Hosny, & Deeb, 2006).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research in the synthesis of N,S-containing heterocycles demonstrates the utility of piperidinium derivatives in forming complex structures with potential for further exploration in pharmaceutical chemistry. The aminomethylation of specific derivatives leads to the formation of tetraazatricyclo compounds, indicating a pathway for synthesizing novel heterocyclic compounds with unique properties (Dotsenko et al., 2012).
Antimicrobial and Antimycobacterial Activity
Studies on the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives reveal their potential as inhibitors of soluble epoxide hydrolase, showing promise in various disease models, including those related to antimicrobial activities (Thalji et al., 2013). Similarly, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives targeting antimycobacterial activities highlight their potential in combating tuberculosis, offering a foundation for developing new anti-tubercular agents (Lv et al., 2017).
Analgesic and Antiparkinsonian Activities
Research on substituted pyridine derivatives derived from specific starting materials has demonstrated significant analgesic and antiparkinsonian activities, comparing favorably with standard drugs. This exploration opens avenues for developing new therapeutic agents addressing pain management and Parkinson's disease (Amr et al., 2008).
Enzyme Inhibition and Antidiabetic Potential
The development of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism, underscores the compound's role in managing diabetes. These studies not only highlight the therapeutic potential but also the methodological advances in synthesizing compounds with specific biological activities (Bindu et al., 2019).
Eigenschaften
IUPAC Name |
N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-15(16-6-3-2-4-7-16)23-20(28)17-8-5-11-26(12-17)18-9-10-19(25-24-18)27-14-21-13-22-27/h2-4,6-7,9-10,13-15,17H,5,8,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLHCRVWPOIZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2481541.png)
![N-(3-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)


![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2481547.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2481554.png)
![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)
![N-(4-Fluoro-2-methylphenyl)-N-[[2-(methoxymethyl)-4-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2481560.png)